4'-羟基曲唑酮

描述

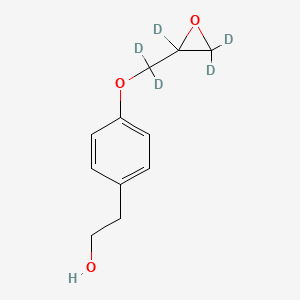

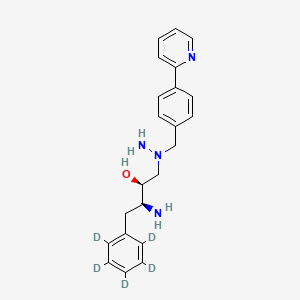

4’-Hydroxy Trazodone is a metabolite of the antidepressant and sedative trazodone . It is an inhibitor of organic anion transporter 3 (OAT3) and is selective for OAT3 over OAT1 . Trazodone is used to treat major depressive disorder . It helps to improve mood, appetite, and energy level as well as decrease anxiety and insomnia related to depression .

Synthesis Analysis

Trazodone, a well-known antidepressant drug, is synthesized using a new method . New pharmaceutically acceptable salts of trazodone, such as trazodone hydrogen bromide and trazodone 1-hydroxy-2-naphthonic acid, have been synthesized for the treatment of central nervous system disorders .Molecular Structure Analysis

The molecular formula of 4’-Hydroxy Trazodone is C19H22ClN5O2 . The IUPAC name is 2- [3- [4- (3-chloro-4-hydroxyphenyl)piperazin-1-yl]propyl]- [1,2,4]triazolo [4,3-a]pyridin-3-one . The molecular weight is 387.9 g/mol .Chemical Reactions Analysis

New pharmaceutically acceptable salts of trazodone have been synthesized . The powder samples of all new salts were characterized by Fourier transform infrared spectroscopy, X-ray diffraction, and 13C solid-state nuclear magnetic resonance spectroscopy .Physical And Chemical Properties Analysis

The molecular weight of 4’-Hydroxy Trazodone is 387.9 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 5 . The Rotatable Bond Count is 5 . The Exact Mass is 387.1462027 g/mol .科学研究应用

合成和受体结合:使用微波辅助方法合成了曲唑酮及其衍生物,包括4'-羟基曲唑酮。这些衍生物表现出5-HT1A受体配体的特征,表明在神经科学研究和药物开发中可能有应用潜力 (Jaśkowska等,2019)。

神经递质增强:持续给药曲唑酮可增强5-羟色胺神经递质传递。这种效应可能部分归因于再摄取阻断和后突触5-HT1A受体的激活,为了解其治疗重度抑郁症的作用机制提供了见解 (Ghanbari et al., 2010)。

与其他抗抑郁药物的比较:曲唑酮的抗抑郁作用主要通过对5-HT2/1C受体的拮抗作用实现,与通过抑制5-HT摄取的氟西汀形成对比。了解这些差异有助于治疗各种心理健康障碍 (Marek et al., 2005)。

作用机制:曲唑酮不影响去甲肾上腺素再摄取机制,但对5-羟色胺系统和α-去甲肾上腺素受体的相互作用显示出强效作用。这些发现为其抗抑郁和抗焦虑活性提供了见解 (Clements-Jewery et al., 1980)。

在帕金森病中的应用:曲唑酮缓解了帕金森模型中的运动障碍和精神病症状,表明其在治疗帕金森病并发症方面具有潜在用途,尽管其对运动功能的影响引起了关注 (Hamadjida et al., 2018)。

镇痛作用:曲唑酮盐酸盐在神经病性疼痛模型中显示出镇痛作用。这表明在涉及5-羟色胺下行疼痛控制途径的情况下,在疼痛管理中可能发挥作用 (Okuda et al., 2003)。

新药用盐:已合成了曲唑酮的新盐,如曲唑酮溴化氢盐,用于治疗中枢神经系统疾病。正在研究它们的理化性质和释放特性,以实现优化的药物输送 (Jaśkowska等,2020)。

脑干神经元效应:曲唑酮影响大鼠脑干的自发放电和神经元反应,为其神经调节作用提供了见解 (Tempesta et al., 1984)。

心律失常:尽管广泛用作抗抑郁药,曲唑酮在某些情况下与心律失常有关,突出了在临床使用过程中监测心血管效应的重要性 (Winkler等,2006)。

代谢活化和肝毒性:关于曲唑酮在肝脏中生物活化为亲电性中间体如醌亚胺和环氧化物的研究表明了其肝毒性的潜在途径,这对了解其安全性格外重要 (Kalgutkar et al., 2005)。

安全和危害

未来方向

Trazodone is now recognized as having a new mechanism of action, an effect on the unfolded protein response (UPR) pathway, restoring protein translation and slowing neurodegenerative progression in mice . Future studies should explore the role of trazodone in the UPR pathway and the implications in neurodegenerative diseases in humans .

属性

IUPAC Name |

2-[3-[4-(3-chloro-4-hydroxyphenyl)piperazin-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN5O2/c20-16-14-15(5-6-17(16)26)23-12-10-22(11-13-23)7-3-9-25-19(27)24-8-2-1-4-18(24)21-25/h1-2,4-6,8,14,26H,3,7,9-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNUZSRSXQFIOPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=C(C=C4)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675963 | |

| Record name | 2-{3-[4-(3-Chloro-4-hydroxyphenyl)piperazin-1-yl]propyl}[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Hydroxy Trazodone | |

CAS RN |

53818-10-3 | |

| Record name | 4-Hydroxytrazodone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053818103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{3-[4-(3-Chloro-4-hydroxyphenyl)piperazin-1-yl]propyl}[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXYTRAZODONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3ZBN4W677 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1S,2R)-1-Benzyl-2-hydroxy-3-[isobutyl-d9-[(4-nitrophenyl)sulfonyl]amino]propyl]carbamic Acid tert-Butyl Ester](/img/structure/B563701.png)

![(2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-yl]-1-(2,4,5-trifluorophenyl)but-2-en-2-amine](/img/structure/B563702.png)

![7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride](/img/no-structure.png)

![[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane-d5](/img/structure/B563706.png)